4-Chloro-3-(trifluoromethyl)phenylacetic acid
Overview
Description
4-Chloro-3-(trifluoromethyl)phenylacetic acid is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethyl)phenylacetic acid typically involves the introduction of the chloro and trifluoromethyl groups onto a phenylacetic acid backbone. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with a suitable reagent to form the desired phenylacetic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives by reducing specific functional groups.
Substitution: Common in aromatic compounds, substitution reactions can replace the chloro or trifluoromethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Chloro-3-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, especially for compounds targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-Chloro-3-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to potent biological activities. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
- 4-Chlorophenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 4-Bromo-3-(trifluoromethyl)phenylacetic acid
Comparison: 4-Chloro-3-(trifluoromethyl)phenylacetic acid is unique due to the simultaneous presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity in certain reactions or applications.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFOENSKLAYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393260 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22902-86-9 | |
Record name | 4-Chloro-3-(trifluoromethyl)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80393260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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